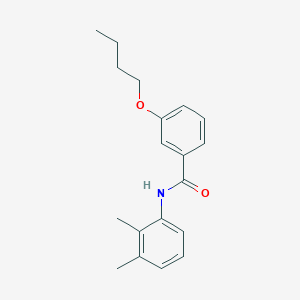

3-butoxy-N-(2,3-dimethylphenyl)benzamide

Beschreibung

Eigenschaften

Molekularformel |

C19H23NO2 |

|---|---|

Molekulargewicht |

297.4g/mol |

IUPAC-Name |

3-butoxy-N-(2,3-dimethylphenyl)benzamide |

InChI |

InChI=1S/C19H23NO2/c1-4-5-12-22-17-10-7-9-16(13-17)19(21)20-18-11-6-8-14(2)15(18)3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |

InChI-Schlüssel |

GPJBNTROWVJQHY-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C |

Kanonische SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-butoxy-N-(2,3-dimethylphenyl)benzamide chemical structure

Executive Summary & Structural Logic

This technical guide characterizes 3-butoxy-N-(2,3-dimethylphenyl)benzamide , a distinct chemical entity belonging to the N-arylbenzamide class. This scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for agents ranging from antipsychotics (D2/D3 antagonists) to ion channel modulators (TRP channels) and enzyme inhibitors (DHODH, Kinases).

The molecule features two critical structural domains:

-

The Lipophilic Tail (Ring A): A 3-butoxy substituted phenyl ring. The meta-alkoxy group provides significant lipophilicity (increasing LogP), enabling membrane permeability and hydrophobic pocket occupancy in target proteins.

-

The Steric Anchor (Ring B): A 2,3-dimethylphenyl (2,3-xylidine) moiety. The ortho-methyl group induces a twisted conformation relative to the amide plane, locking the molecule into a bioactive conformation often required for receptor selectivity.

Physicochemical Profile

The following data represents the calculated and predicted properties essential for formulation and assay development.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₉H₂₃NO₂ | Core stoichiometry |

| Molecular Weight | 297.40 g/mol | Fragment-based drug design compliant (<300 Da) |

| Predicted LogP | ~4.8 - 5.2 | Highly lipophilic; requires DMSO/surfactant for aqueous assays |

| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding pocket interaction |

| H-Bond Acceptors | 2 (Amide Carbonyl, Ether Oxygen) | Interaction with backbone residues (e.g., hinge regions in kinases) |

| Rotatable Bonds | 5 | Moderate flexibility; "Butoxy" chain allows induced fit |

| Topological Polar Surface Area | ~38 Ų | Excellent blood-brain barrier (BBB) permeability potential |

Synthetic Methodology

The synthesis of 3-butoxy-N-(2,3-dimethylphenyl)benzamide follows a convergent amide coupling pathway. This protocol ensures high yield and minimal side-product formation by activating the carboxylic acid prior to amine nucleophilic attack.

Reaction Scheme Visualization

Figure 1: Convergent synthetic pathway for the target benzamide. The acid is activated to an electrophilic species before coupling with the steric aniline.

Detailed Protocol: Acid Chloride Method

Reagents:

-

3-Butoxybenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

2,3-Dimethylaniline (1.1 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Activation: Dissolve 3-butoxybenzoic acid in anhydrous DCM under nitrogen atmosphere. Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (1-2 drops).

-

Reflux: Heat the mixture to reflux (40°C) for 2 hours to generate the acid chloride in situ. Monitor by TLC (conversion of acid to non-polar spot). Evaporate excess SOCl₂ and solvent under reduced pressure; redissolve the residue in fresh anhydrous DCM.

-

Coupling: In a separate flask, dissolve 2,3-dimethylaniline and triethylamine in DCM. Cool to 0°C.

-

Addition: Slowly add the acid chloride solution to the amine solution over 20 minutes. The reaction is exothermic.

-

Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization (Ethanol/Water) or Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

Validation (Self-Check):

-

NMR Check: Look for the disappearance of the broad COOH singlet (~11-13 ppm) and the appearance of the sharp amide NH singlet (~7.5-10 ppm).

-

Mass Spec: Confirm [M+H]⁺ peak at ~298.4 m/z.

Biological Evaluation Context

This molecule is a prime candidate for screening against targets requiring hydrophobic occupancy, such as TRP Channels (e.g., TRPM8) or Kinase Allosteric Pockets . The benzamide core is a known scaffold for these interactions [1][2].[1][2]

Assay Protocol: Calcium Mobilization (GPCR/Ion Channel Screen)

To evaluate the biological activity of this compound, a FLIPR (Fluorometric Imaging Plate Reader) Calcium assay is the industry standard for benzamide-based modulators.

Protocol Logic:

Since the target is likely a membrane-bound protein, we measure intracellular calcium flux (

-

Cell Seeding: Plate CHO or HEK293 cells stably expressing the target receptor (e.g., Dopamine D2 or TRPM8) in 384-well black-wall plates. Incubate overnight.

-

Dye Loading: Aspirate media and load cells with Calcium-4 dye (Molecular Devices) or Fluo-4 AM in assay buffer (HBSS + 20mM HEPES). Incubate for 45 mins at 37°C.

-

Compound Preparation: Dissolve 3-butoxy-N-(2,3-dimethylphenyl)benzamide in 100% DMSO to 10 mM stock. Serial dilute in assay buffer (Final DMSO < 0.5%).

-

Addition & Measurement:

-

Antagonist Mode: Add compound 15 mins prior to agonist challenge.

-

Agonist Mode: Add compound and immediately monitor fluorescence (Ex 488nm / Em 525nm).

-

-

Data Analysis: Calculate

and fit to a 4-parameter logistic equation to determine

Mechanism of Action Visualization

Figure 2: General signal transduction pathway for benzamide-based modulators in a cell-based calcium assay.

References

-

BenchChem Technical Support Team. (2025). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.[2] BenchChem.[1][2] 2[3]

-

Rodrigues, V. Z., et al. (2011).[4] N-(2,3-Dimethylphenyl)-4-methylbenzamide.[4] PubMed Central (PMC). 4

-

Hilaris Publishing. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. 5

-

PubChem. (2025). 3-amino-N-(2,3-dimethylphenyl)benzamide Compound Summary. National Library of Medicine. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2011070069A1 - Process for preparation of medetomidine - Google Patents [patents.google.com]

- 4. N-(2,3-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. 3-amino-N-(2,3-dimethylphenyl)benzamide | C15H16N2O | CID 6456586 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-butoxy-N-(2,3-dimethylphenyl)benzamide: Synthesis, Characterization, and Potential Applications

Disclaimer: The compound 3-butoxy-N-(2,3-dimethylphenyl)benzamide is a novel chemical entity for which a unique CAS number and specific experimental data are not publicly available at the time of this writing. This technical guide is therefore a prospective analysis based on established principles of organic chemistry, medicinal chemistry, and drug development. The protocols, data, and potential applications described herein are predictive and intended to serve as a comprehensive framework for the research and development of this and structurally related molecules.

Introduction

Substituted benzamides are a cornerstone of modern medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[1][2] The N-aryl benzamide scaffold, in particular, offers a versatile platform for tuning molecular properties to achieve desired biological effects. This guide focuses on the hypothetical compound, 3-butoxy-N-(2,3-dimethylphenyl)benzamide, a molecule designed to explore the chemical space at the intersection of lipophilic alkoxy substituents and sterically influenced N-aryl moieties. The presence of a butoxy group is anticipated to enhance membrane permeability, while the 2,3-dimethylphenyl group may confer selectivity for specific biological targets by influencing the conformational landscape of the molecule.

This document provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It covers the proposed synthesis, purification, and characterization of 3-butoxy-N-(2,3-dimethylphenyl)benzamide, along with a discussion of its potential as a therapeutic agent.

Physicochemical and Predicted Properties

The molecular structure of 3-butoxy-N-(2,3-dimethylphenyl)benzamide combines a flexible butoxy chain with a more rigid N-aryl benzamide core. These features are expected to result in a compound with moderate to high lipophilicity, which could be advantageous for oral bioavailability and CNS penetration. The predicted properties are summarized in the table below.

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₉H₂₃NO₂ | - |

| Molecular Weight | 297.40 g/mol | - |

| LogP | 4.5 ± 0.5 | Computational (e.g., XLogP3) |

| Aqueous Solubility | Low | Based on high LogP |

| pKa (Amide Proton) | ~17-18 | Standard pKa for amides |

| Melting Point | 110-125 °C | Based on similar N-aryl benzamides |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 2 | - |

| Rotatable Bonds | 6 | - |

Proposed Synthesis Pathway

The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry, typically achieved through the coupling of a carboxylic acid derivative with an amine.[3][4] A robust and logical synthetic route to 3-butoxy-N-(2,3-dimethylphenyl)benzamide would involve a two-step process starting from commercially available 3-hydroxybenzoic acid.

Step 1: Synthesis of 3-Butoxybenzoic Acid

The initial step involves the etherification of 3-hydroxybenzoic acid via a Williamson ether synthesis. This reaction is favored due to its high efficiency and the relative stability of the starting materials and product.

-

Reaction: 3-hydroxybenzoic acid is reacted with 1-bromobutane in the presence of a suitable base, such as potassium carbonate, to yield 3-butoxybenzoic acid.

-

Causality: The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide intermediate. Refluxing the reaction ensures a sufficient rate of reaction.

Step 2: Amide Coupling to form 3-butoxy-N-(2,3-dimethylphenyl)benzamide

The second step is the formation of the amide bond between 3-butoxybenzoic acid and 2,3-dimethylaniline. To achieve this, the carboxylic acid is first activated to a more reactive species, such as an acid chloride.

-

Reaction: 3-Butoxybenzoic acid is converted to 3-butoxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with 2,3-dimethylaniline in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.[3]

-

Causality: The conversion to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly basic 2,3-dimethylaniline. The base is crucial to prevent the protonation of the aniline, which would render it non-nucleophilic.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed two-step synthesis of 3-butoxy-N-(2,3-dimethylphenyl)benzamide.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis, purification, and characterization of the title compound.

Protocol 1: Synthesis of 3-Butoxybenzoic Acid

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

-

Stir the suspension and add 1-bromobutane (16.4 g, 0.12 mol).

-

Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a crude solid.

-

Dissolve the crude product in 100 mL of ethyl acetate and wash with 1 M NaOH (2 x 50 mL).

-

Acidify the combined aqueous layers to pH 2 with concentrated HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60 °C to yield 3-butoxybenzoic acid as a white solid.

Protocol 2: Synthesis of 3-butoxy-N-(2,3-dimethylphenyl)benzamide

-

In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend 3-butoxybenzoic acid (9.7 g, 0.05 mol) in thionyl chloride (15 mL, 0.2 mol).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Heat the mixture to reflux for 2 hours. The solid should dissolve completely.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-butoxybenzoyl chloride as an oil.

-

In a separate 250 mL flask, dissolve 2,3-dimethylaniline (6.1 g, 0.05 mol) and pyridine (4.4 mL, 0.055 mol) in dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath.

-

Dissolve the crude acid chloride in 50 mL of DCM and add it dropwise to the aniline solution over 30 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol/water to afford 3-butoxy-N-(2,3-dimethylphenyl)benzamide as off-white crystals.

Spectroscopic Characterization

The structural confirmation of the synthesized compound would be achieved through a combination of NMR, IR, and mass spectrometry.[5][6][7] The expected spectral data are tabulated below.

| Technique | Expected Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.0-8.2 (br s, 1H, NH), 7.0-7.5 (m, 7H, Ar-H), 4.0 (t, 2H, O-CH₂), 1.8 (m, 2H, O-CH₂-CH₂), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃), 1.5 (m, 2H, CH₂-CH₃), 1.0 (t, 3H, CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 165 (C=O), 159 (Ar-C-O), 138-120 (Ar-C), 68 (O-CH₂), 31 (O-CH₂-CH₂), 20 (Ar-CH₃), 19 (CH₂-CH₃), 14 (CH₃) |

| IR (ATR, cm⁻¹) | 3300 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1250 (C-O stretch) |

| Mass Spec (ESI+) | m/z 298.18 [M+H]⁺, 320.16 [M+Na]⁺ |

Potential Applications in Drug Development

The structural features of 3-butoxy-N-(2,3-dimethylphenyl)benzamide suggest several potential avenues for investigation in drug discovery.

-

Anti-inflammatory Activity: Many N-aryl benzamide derivatives exhibit anti-inflammatory properties.[1] This activity is sometimes mediated through the inhibition of transcription factors like NF-κB, which is a key regulator of the inflammatory response.[8] The lipophilicity imparted by the butoxy group could enhance cellular uptake and potency.

-

Anticancer Potential: Substituted benzamides have been investigated as anticancer agents, with some acting as inhibitors of histone deacetylases (HDACs) or disrupting protein-protein interactions crucial for tumor growth.[6][9] The specific substitution pattern of the title compound could offer novel interactions with such targets.

-

CNS Activity: The predicted LogP suggests that the compound may cross the blood-brain barrier. Substituted benzamides are known to act as antagonists at dopamine D2 receptors and have been used as antipsychotics.[2][10] The 2,3-dimethylphenyl group could influence receptor subtype selectivity.

The hypothetical mechanism of action as an anti-inflammatory agent is depicted below.

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion

While 3-butoxy-N-(2,3-dimethylphenyl)benzamide remains a hypothetical molecule, this technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential exploration as a pharmacologically active agent. The proposed synthetic route is efficient and utilizes well-established chemical transformations. The predicted properties and potential applications highlight the promise of this and related structures in the fields of medicinal chemistry and drug development. Further empirical investigation is warranted to validate these predictions and fully elucidate the therapeutic potential of this novel benzamide derivative.

References

-

Rasayan J. Chem. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

- Google Patents. Preparation of 3-alkoxy-2-methylbenzoic acids.

-

MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

-

PMC. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available at: [Link]

-

PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]

- Google Patents. Process for producing 3-nitro-4-alkoxybenzoic acid.

-

ResearchGate. Strategies for the synthesis of N-arylamides and N-benzylamides. Available at: [Link]

-

ResearchGate. Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines. Available at: [Link]

-

ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. Available at: [Link]

-

Royal Society of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available at: [Link]

-

Organic Chemistry Portal. Arenecarboxylic acid or benzamide synthesis by carboxylation or C-C coupling. Available at: [Link]

-

ResearchGate. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Available at: [Link]

-

Sabinet. V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Available at: [Link]

-

ResearchGate. New substituted benzamides with potential antipsychotic action. Available at: [Link]

-

PMC. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Available at: [Link]

-

Taylor & Francis Online. Full article: N-Arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Available at: [Link]

-

ERIC. EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug. Available at: [Link]

-

Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Available at: [Link]

-

PMC. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Available at: [Link]

-

ACS Publications. N-(Arylcarbamothioyl)benzamide Derivatives as Selective Antimycobacterial Agents and Their Supramolecular Structural Features. Available at: [Link]

-

PubMed. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Available at: [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Butoxybenzoic Acid Amide Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acid Amides

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a vast array of therapeutic agents. The strategic placement of various functional groups on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among these, the amide functionality is of particular importance due to its ability to form hydrogen bonds and its prevalence in biological systems. This guide focuses on a specific subclass: 3-butoxybenzoic acid amide derivatives. While direct literature on this exact substitution pattern is limited, by examining the synthesis and biological activities of closely related alkoxybenzoic acid amides, we can infer the significant potential of this compound class. The 3-butoxy group, with its moderate lipophilicity and hydrogen bond accepting ether linkage, offers a unique combination of properties that can be exploited in drug design. This guide will provide a comprehensive overview of the synthesis, potential biological applications, and structure-activity relationships of 3-butoxybenzoic acid amide derivatives, drawing upon established principles and analogous compound series to illuminate their promise in drug discovery.

Core Synthesis Strategies for 3-Butoxybenzoic Acid Amide Derivatives

The synthesis of 3-butoxybenzoic acid amide derivatives is a two-stage process: first, the preparation of the 3-butoxybenzoic acid core, followed by the formation of the amide bond with a desired amine.

Part 1: Synthesis of the 3-Butoxybenzoic Acid Precursor

The key starting material is 3-hydroxybenzoic acid. The butoxy group is introduced via a Williamson ether synthesis. A detailed protocol based on the work of Satpute et al. (2019) for a similar alkoxybenzoic acid is described below[1].

Experimental Protocol: Synthesis of 3-Butoxybenzoic Acid

Materials:

-

3-Hydroxybenzoic acid

-

1-Bromobutane (or other butyl halides)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Methanol (MeOH)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and petroleum ether (for column chromatography)

Step-by-Step Methodology:

-

Esterification of 3-Hydroxybenzoic Acid:

-

To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, neutralize the reaction mixture and extract the product, methyl 3-hydroxybenzoate, with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Etherification of Methyl 3-Hydroxybenzoate:

-

Dissolve the crude methyl 3-hydroxybenzoate in acetone.

-

Add potassium carbonate (as a base) and 1-bromobutane.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

Once the reaction is complete, filter off the solid K₂CO₃ and concentrate the filtrate to obtain crude methyl 3-butoxybenzoate.

-

Purify the product by column chromatography using a gradient of ethyl acetate in petroleum ether.

-

-

Hydrolysis to 3-Butoxybenzoic Acid:

-

Dissolve the purified methyl 3-butoxybenzoate in methanol.

-

Add a 10% aqueous solution of potassium hydroxide.

-

Stir the mixture at room temperature for 6 hours.

-

After hydrolysis is complete (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

The 3-butoxybenzoic acid will precipitate out of the solution.

-

Filter the solid, wash with cold water until the washings are neutral, and dry to obtain the final product.

-

Causality Behind Experimental Choices:

-

The initial esterification of the carboxylic acid protects it during the subsequent etherification step, preventing unwanted side reactions.

-

Potassium carbonate is a suitable base for the Williamson ether synthesis as it is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause hydrolysis of the ester.

-

Acetone is an excellent solvent for this reaction due to its polarity and appropriate boiling point for reflux.

-

The final hydrolysis step is a standard procedure to deprotect the carboxylic acid, yielding the desired 3-butoxybenzoic acid.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for 3-butoxybenzoic acid.

Part 2: Amide Bond Formation

Once 3-butoxybenzoic acid is synthesized, the final step is the formation of the amide bond with a primary or secondary amine. There are several reliable methods for this transformation.

Method A: Acyl Chloride Formation Followed by Amination

This is a classic and robust method for amide synthesis.

Experimental Protocol:

Materials:

-

3-Butoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

The desired primary or secondary amine

-

A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

Dissolve 3-butoxybenzoic acid in anhydrous DCM.

-

Add a few drops of dimethylformamide (DMF) as a catalyst.

-

Slowly add thionyl chloride or oxalyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-butoxybenzoyl chloride.

-

-

Amidation:

-

Dissolve the desired amine and triethylamine in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-butoxybenzoyl chloride in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Method B: Direct Amide Coupling

This method avoids the isolation of the reactive acyl chloride and uses coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and amine.

Experimental Protocol:

Materials:

-

3-Butoxybenzoic acid

-

The desired primary or secondary amine

-

A coupling reagent such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).

-

An additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

Step-by-Step Methodology:

-

To a solution of 3-butoxybenzoic acid in anhydrous DCM or DMF, add the coupling reagent (e.g., EDC, 1.2 eq), the additive (e.g., HOBt, 1.2 eq), and the base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0 eq) to the reaction mixture.

-

Stir at room temperature for 4-24 hours, monitoring by TLC.

-

Work-up the reaction by washing with dilute acid and base as described in Method A.

-

If DCC is used, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.

-

Purify the product by column chromatography or recrystallization.

Diagram of Amide Formation Logic:

Caption: Two primary routes for amide bond formation.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for a wide range of 3-butoxybenzoic acid amide derivatives is not extensively published, we can infer potential activities and SAR trends based on studies of analogous alkoxybenzoic acid amides and other substituted benzamides.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties.[2] The introduction of an alkoxy group can modulate this activity. The butoxy group, being lipophilic, may enhance the ability of the molecule to penetrate bacterial cell membranes.

Inferred SAR Trends for Antimicrobial Activity:

-

Lipophilicity: Increasing the length of the alkyl chain of the alkoxy group can increase lipophilicity, which may lead to enhanced antimicrobial activity up to a certain point (an optimal lipophilicity is often observed). The butoxy group is in a favorable range for such activity.

-

Amide Substituent: The nature of the substituent on the amide nitrogen is crucial.

-

Aromatic vs. Aliphatic: Aromatic substituents on the amide can lead to different activity profiles compared to aliphatic ones, potentially through pi-pi stacking interactions with biological targets.

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the amide substituent can influence binding to microbial enzymes or structural proteins.

-

Steric Hindrance: Bulky substituents on the amide may be detrimental to activity if they prevent the molecule from fitting into the active site of a target.

-

Table 1: Hypothetical Antimicrobial Activity of 3-Butoxybenzoic Acid Amide Derivatives

| Compound ID | Amide Substituent (R) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli | Rationale for Predicted Activity |

| 3B-BA-01 | -H | >128 | >128 | Unsubstituted amide, likely low potency. |

| 3B-BA-02 | -CH₂CH₃ (Ethyl) | 64-128 | 64-128 | Increased lipophilicity may slightly improve activity. |

| 3B-BA-03 | -Phenyl | 32-64 | 64-128 | Aromatic ring may enhance binding to certain targets. |

| 3B-BA-04 | -4-Chlorophenyl | 16-32 | 32-64 | Electron-withdrawing group and increased lipophilicity can enhance activity.[3] |

| 3B-BA-05 | -Benzyl | 32-64 | 64-128 | Flexible aromatic group may allow for better target engagement. |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on general SAR principles for benzoic acid derivatives.

Anticancer Activity

Numerous N-substituted benzamide derivatives have been investigated as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors.[4][5] The 3-butoxy group could influence the pharmacokinetic properties of such compounds, potentially improving cell permeability and metabolic stability.

Inferred SAR Trends for Anticancer Activity:

-

The "Cap" Group: In the context of HDAC inhibitors, the benzamide portion often acts as the "cap" group that interacts with the surface of the enzyme. The 3-butoxy group would contribute to these surface interactions and influence solubility.

-

The "Linker" and "Zinc-Binding Group": The amide substituent would serve as the linker and would be attached to a zinc-binding group (e.g., a hydroxamic acid). The nature and length of this linker are critical for positioning the zinc-binding group correctly in the active site.

-

Substituents on Amide Phenyl Ring: If the amide substituent is a phenyl ring, its substitution pattern can significantly impact potency. For instance, in some series, chloro substituents have been shown to enhance anticancer activity.[3]

Neuroprotective and Other CNS Activities

The ability of a molecule to cross the blood-brain barrier (BBB) is essential for activity in the central nervous system (CNS). The lipophilicity imparted by the butoxy group may facilitate BBB penetration. Arylbenzamide and arylcarboxamide derivatives have been explored as modulators of amyloid-beta aggregation in the context of Alzheimer's disease.[6]

Inferred SAR Trends for CNS Activity:

-

Optimal Lipophilicity: A balance of lipophilicity and water solubility is required for BBB penetration and to avoid being too "sticky" and non-specific. The butoxy group is a moderately lipophilic substituent.

-

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is important for interacting with protein targets in the CNS. The amide bond is a key hydrogen bond donor/acceptor.

-

Molecular Weight and Polar Surface Area: These are critical parameters for predicting BBB permeability. The addition of a 3-butoxybenzamide moiety will contribute to these properties and must be considered in the design of CNS-active compounds.

Conclusion and Future Directions

3-Butoxybenzoic acid amide derivatives represent a promising, yet underexplored, area of medicinal chemistry. The synthetic routes to these compounds are well-established and versatile, allowing for the creation of diverse libraries of compounds for biological screening. Based on the known activities of related alkoxybenzoic acid amides, this class of molecules holds potential as antimicrobial, anticancer, and neuroprotective agents.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-butoxybenzoic acid amides with a wide variety of substituents on the amide nitrogen. This would allow for the development of a clear structure-activity relationship for this specific scaffold and could lead to the identification of potent and selective lead compounds for various therapeutic targets. The insights and protocols provided in this guide serve as a solid foundation for researchers to embark on the exploration of this promising chemical space.

References

-

Synowiec, A., & Kieliszek, M. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]

-

Wei, Q., Wang, X., Chen, J., Zhang, G., & Sun, D. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry, 268, 220-223. [Link]

-

Aroso, I. M. A., et al. (2025). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. ResearchGate. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medical Chemistry, 8(10), 273-280. [Link]

-

Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

-

Lokadi, L. P., et al. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Journal of Natural Products Chemistry & Research. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]

-

Ulgen, M., Gorrod, J. W., & Barlow, D. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 24(8), 735-748. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). N-(3-benzamidophenyl)-3-butoxybenzamide. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

-

Zhang, Y., et al. (2016). Semisynthetic and SAR Studies of Amide Derivatives of Neocrotocembraneic Acid as Potential Antitumor Agents. PubMed. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

UWSpace. (2024). Arylbenzamide and Arylcarboxamide Derivatives as Modulators of Amyloid-Beta Aggregation. University of Waterloo. [Link]

-

Semantic Scholar. (n.d.). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Semantic Scholar. [Link]

-

RSC Publishing. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing. [Link]

-

Khan, I., et al. (2018). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. PMC. [Link]

- Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.

-

Umigai, N., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry, 21(1), 246-254. [Link]

-

Silva, T., et al. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. PMC. [Link]

-

Jeremic, M., et al. (2021). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PubMed. [Link]

-

Zhang, X., et al. (2022). A Structure–Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

-

Bentham Science. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]

-

ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Kim, D. H., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

An In-Depth Technical Guide to N-Arylbenzamide Pharmacophore Modeling

Executive Summary

The N-arylbenzamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of biological entities, from viral proteases to protein kinases. Understanding the precise three-dimensional arrangement of chemical features responsible for its biological activity—the pharmacophore—is paramount for the rational design of novel, more potent, and selective therapeutic agents. This guide provides a comprehensive, in-depth exploration of the principles and practices of pharmacophore modeling as applied to the N-arylbenzamide core. We will navigate the complete workflow, from initial data set preparation and hypothesis generation to rigorous model validation and application in large-scale virtual screening campaigns. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore modeling to accelerate their discovery programs.

Introduction: The Significance of the N-Arylbenzamide Scaffold

The N-arylbenzamide motif, characterized by a benzoyl group connected to an aniline derivative via an amide linkage, is a cornerstone of many successful therapeutic agents. Its prevalence stems from its synthetic tractability and its ability to present key interaction features—such as hydrogen bond donors/acceptors and aromatic/hydrophobic regions—in a well-defined spatial orientation. This allows for high-affinity interactions with a multitude of biological targets. Structure-activity relationship (SAR) studies have repeatedly demonstrated that modifications to both the "N-aryl" and "benzamide" portions of the scaffold can dramatically influence potency and selectivity[1][2][3]. Pharmacophore modeling provides a powerful computational framework to distill these complex SAR data into a simple, intuitive 3D model that captures the essence of molecular recognition[4][5].

Chapter 1: The Foundation - Understanding the Pharmacophore

Before delving into the technical workflow, it is crucial to grasp the core concept. The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response"[6]. In essence, a pharmacophore is not a real molecule but a 3D abstract representation of the key interaction points a molecule makes with its target.

Key Pharmacophore Features: These features are the building blocks of any pharmacophore model.

| Feature Type | Description | Symbol |

| Hydrogen Bond Acceptor (HBA) | A Lewis basic atom (e.g., sp2 or sp3 oxygen/nitrogen) capable of accepting a hydrogen bond. | A |

| Hydrogen Bond Donor (HBD) | A hydrogen atom attached to an electronegative atom (e.g., -OH, -NH). | D |

| Hydrophobic (HY) | A non-polar group (e.g., alkyl, aryl) that can engage in van der Waals or hydrophobic interactions. | H |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can participate in π-π or cation-π stacking. | R |

| Positive Ionizable (PI) | A group that is likely to be protonated at physiological pH (e.g., amine). | P |

| Negative Ionizable (NI) | A group that is likely to be deprotonated at physiological pH (e.g., carboxylic acid). | N |

A pharmacophore model for an N-arylbenzamide series might, for example, consist of a hydrogen bond acceptor feature on the amide oxygen, a hydrogen bond donor on the amide nitrogen, and two aromatic/hydrophobic features corresponding to the two rings. The power of the model lies in defining the precise 3D distances and angles between these features.

Chapter 2: Building the Hypothesis - The Pharmacophore Modeling Workflow

The generation of a robust pharmacophore model is a systematic process. There are two primary approaches: ligand-based and structure-based modeling.[4][7] The choice depends on the available data. If a high-resolution crystal structure of the target protein bound to a ligand is available, a structure-based approach is often preferred.[7] If not, but a set of active molecules is known, a ligand-based approach is employed.[7][8]

Ligand-Based Pharmacophore Modeling Workflow

This is the most common scenario when initiating a project on a novel target or a target without a known 3D structure. The workflow relies on the fundamental principle that molecules with similar biological activity often share a common binding mode and, therefore, a common pharmacophore.[8][9]

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Step-by-Step Protocol: Ligand-Based Model Generation

-

Training Set Selection:

-

Rationale: The quality of the model is entirely dependent on the input data. The goal is to select a set of molecules that are structurally diverse yet share a common mechanism of action.

-

Protocol:

-

Compile a list of N-arylbenzamide analogues with high-quality, consistent biological activity data (e.g., IC50, Ki) for the target of interest.

-

Select 5-10 structurally diverse, highly active compounds. The activity range should ideally span no more than 2-3 orders of magnitude.

-

Ensure that all selected molecules are believed to share the same binding site and mode.

-

-

-

Conformational Analysis:

-

Rationale: Molecules are not static; they exist as an ensemble of different 3D shapes (conformers). To find the common pharmacophore, we must explore the conformational space of each molecule to identify the "bioactive" conformation.[10]

-

Protocol:

-

For each molecule in the training set, generate a diverse set of low-energy conformers using a suitable algorithm (e.g., Monte Carlo, systematic search).

-

Most software packages (e.g., MOE, Discovery Studio, PHASE) have built-in modules for this.[6][7] A typical setting is to generate up to 250 conformers within an energy window of 10-20 kcal/mol above the global minimum.

-

-

-

Feature Identification & Hypothesis Generation:

-

Rationale: The software identifies all potential pharmacophoric features in each conformer of each molecule. It then attempts to find common feature arrangements by superimposing the conformers.

-

Protocol:

-

Define the types of features to be considered (HBA, HBD, HY, AR, etc.).

-

The algorithm will align the conformers and identify common pharmacophore hypotheses. A hypothesis is a specific combination of features with defined 3D coordinates and radii.

-

The software will generate multiple hypotheses, each representing a different potential pharmacophore.

-

-

-

Model Scoring and Selection:

-

Rationale: The generated hypotheses must be ranked to identify the one that best explains the activity of the training set molecules.

-

Protocol:

-

The software calculates scores for each hypothesis based on how well it maps to the active molecules and the complexity of the model.

-

The top-ranked hypothesis is selected for further validation. This model represents the most probable arrangement of features required for biological activity.

-

-

Chapter 3: Model Validation - Ensuring Predictive Power

A generated pharmacophore is merely a hypothesis until it is rigorously validated.[6] Validation is the critical step that establishes trust in the model's ability to distinguish active compounds from inactive ones.

Step-by-Step Protocol: Pharmacophore Model Validation

-

Test Set Preparation:

-

Rationale: A model's true predictive power is assessed by its performance on compounds it has not seen before.

-

Protocol:

-

Create a test set database containing:

-

A set of known active N-arylbenzamide analogues that were not included in the training set.

-

A much larger set of "decoy" molecules. These should be compounds that are physically similar (e.g., similar molecular weight, logP) to the actives but are presumed to be inactive. The DUD-E database is a common source for decoys.[11]

-

-

-

-

Database Screening:

-

Rationale: The validation process mimics a real virtual screening experiment.

-

Protocol:

-

Screen the test set database against the generated pharmacophore hypothesis.

-

Record which molecules fit the pharmacophore model (the "hits").

-

-

-

Statistical Evaluation:

-

Rationale: Several metrics are used to quantify the model's ability to enrich the active compounds in the hit list.

-

Protocol:

-

Calculate key validation metrics. Common metrics include:

-

Enrichment Factor (EF): Measures how many more actives are found in a certain percentage of the ranked database compared to random selection. An EF(1%) of 10 means the model is 10 times better than random at finding actives in the top 1% of the screened library.

-

Güner-Henry (GH) Score: A scoring method that considers the percentage of actives found in the hit list, the percentage of hits found in the active list, and an enrichment factor. A score closer to 1 indicates a good model.

-

Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of model quality (1.0 is perfect, 0.5 is random).

-

-

-

Validation Metrics Summary

| Metric | Description | Good Model Indication |

| Enrichment Factor (EF) | Ratio of actives found in a sample vs. expected by chance. | High value (e.g., >5 for EF 1%) |

| GH Score | Considers yield of actives, recall of actives, and enrichment. | Value close to 1.0 |

| ROC AUC | Area under the ROC curve. | Value close to 1.0 (typically >0.7) |

Chapter 4: Application in Drug Discovery - From Hits to Leads

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.[9][12]

Virtual Screening

The most common application is to screen large compound libraries (millions of compounds) to identify novel molecules that match the pharmacophore.[6][9] This is a computationally inexpensive way to reduce a massive library to a manageable number of compounds for experimental testing.

Caption: Virtual Screening and Hit Selection Workflow.

Lead Optimization & Scaffold Hopping

The pharmacophore model can also guide the modification of existing leads. By understanding the key features required for activity, chemists can design modifications that better satisfy the pharmacophore constraints, potentially improving potency. It also enables "scaffold hopping," where the core N-arylbenzamide structure is replaced with a completely different chemical scaffold that still presents the same pharmacophoric features in the correct 3D orientation.[12]

Conclusion & Future Perspectives

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD).[6][13] For a privileged scaffold like N-arylbenzamide, it provides an indispensable framework for understanding complex SAR, identifying novel active compounds through virtual screening, and guiding lead optimization efforts. The methodologies described in this guide, from careful training set selection to rigorous statistical validation, are essential for building trustworthy and predictive models. As computational power increases and algorithms become more sophisticated, integrating pharmacophore modeling with other techniques like molecular dynamics, machine learning, and free energy calculations will undoubtedly lead to even more powerful and precise drug discovery engines.[7][13]

References

-

Milo, A. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress. [Link]

-

Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

-

Zhao, Y., et al. (2022). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. PMC. [Link]

-

Unknown Author. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Unknown Source. [Link]

-

Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. [Link]

-

El-Elimat, T., et al. (2024). Discovery of N-Aryl-Benzimidazolone Analogs as Novel Potential HSP90 Inhibitors: A Computational Approach. MDPI. [Link]

-

Milo, A. (2022). Pharmacophore modeling workflow. A pharmacophore model can be generated... ResearchGate. [Link]

-

Conte, I., et al. (2009). Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture. PubMed. [Link]

-

Sivan, S. K., & Iyer, M. (2009). QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. MDPI. [Link]

-

Koes, D. R., & Camacho, C. J. (2015). A Teach-Discover-Treat Application of ZincPharmer: An Online Interactive Pharmacophore Modeling and Virtual Screening Tool. Semantic Scholar. [Link]

-

Polishchuk, P. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. MDPI. [Link]

-

Kumar, A., et al. (2021). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Publishing. [Link]

-

Unknown Author. (n.d.). Structure-activity relationship (SAR). GARDP. [Link]

-

Kumar, D., & Kumar, S. (2022). Pharmacophore modeling and its applications. ResearchGate. [Link]

-

Nguyen, V. T., et al. (2023). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Publishing. [Link]

-

Unknown Author. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

-

Aggarwal, S., et al. (2024). PharmacoForge: pharmacophore generation with diffusion models. Frontiers. [Link]

-

Unknown Author. (2023). The Use of Computational Tools in Ligand-Based Drug Design. AZoLifeSciences. [Link]

-

Taha, E., et al. (2025). Pharmacophore-Conditioned Diffusion Model for Ligand-Based De Novo Drug Design. arXiv.org. [Link]

-

Kaser, S., et al. (2022). Applications of the Novel Quantitative Pharmacophore Activity Relationship Method QPhAR in Virtual Screening and Lead-optimizati. Preprints.org. [Link]

-

Unknown Author. (2025). What are computational methods for rational drug design?. Patsnap Synapse. [Link]

-

Unknown Author. (n.d.). designing-potent-antitrypanosomal-agents-using-3d-qsar-pharmacophore-modelling-virtual-screening-a.pdf. Unknown Source. [Link]

-

Berhanu, A., et al. (2024). Exploring the potential of 2-arylbenzimidazole scaffolds as novel α-amylase inhibitors: QSAR, molecular docking, simulation and pharmacokinetic studies. PubMed. [Link]

-

Langer, T., & Wolber, G. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Unknown Source. [Link]

-

Ozen, F., et al. (2019). Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. PubMed. [Link]

Sources

- 1. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of piperazinyl-N-phenylbenzamides as inhibitors of hepatitis C virus RNA replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 5. wpage.unina.it [wpage.unina.it]

- 6. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. azolifesciences.com [azolifesciences.com]

- 9. columbiaiop.ac.in [columbiaiop.ac.in]

- 10. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. dovepress.com [dovepress.com]

- 13. arxiv.org [arxiv.org]

The 2,3-Dimethylaniline Motif in Benzamide Scaffolds: Conformational Locking and Lipophilic Optimization

Executive Summary: The "Orthogonal Twist" Strategy

In the landscape of medicinal chemistry, the 2,3-dimethylaniline (2,3-xylidine) derived benzamide scaffold represents a privileged structural motif. Unlike its symmetrical isomer (2,6-dimethylaniline, used in lidocaine to block hydrolysis), the 2,3-substitution pattern is primarily utilized to enforce specific torsional constraints and optimize lipophilic contacts within a binding pocket.

This guide provides a technical deep-dive into the synthesis, structural biology, and pharmacological application of N-(2,3-dimethylphenyl)benzamides.[1] It is designed for researchers seeking to exploit the "magic methyl" effect to improve potency and selectivity in early-stage drug discovery.[1]

Structural Biology & SAR Logic

The Conformational Lock

The defining feature of N-(2,3-dimethylphenyl)benzamide is its inability to adopt a planar conformation due to steric clash between the ortho-methyl group and the amide carbonyl/proton.[1]

-

The "Anti" Conformation: Crystallographic studies (Gowda et al.) confirm that the ortho- and meta-methyl groups typically adopt an anti conformation relative to the amide N-H bond.[1][2][3][4]

-

The Orthogonal Twist: The dihedral angle between the benzoyl ring and the aniline ring is often steep (60°–90°). This prevents the molecule from being a flat intercalator (which can cause toxicity) and instead shapes it into a globular ligand suitable for hydrophobic pockets (e.g., kinase ATP sites or hydrophobic channels).

SAR Decision Matrix

When designing analogs, the 2,3-dimethyl motif serves three distinct functions:

-

Conformational Control: The 2-Me group forces the aromatic ring out of plane, exposing the amide N-H for hydrogen bonding.[1]

-

Lipophilic Fill: The 3-Me group extends into the hydrophobic cleft (e.g., the "back pocket" of an enzyme) without incurring the steric penalty that a 2,6-disubstitution might cause on the amide bond formation.

-

Metabolic Stability: Methyl groups at these positions block metabolic hydroxylation at the electron-rich ortho and meta positions.[1]

Visualization: SAR Logic Flow

Caption: SAR logic demonstrating how the 2,3-substitution pattern drives conformation and binding efficacy.

Chemical Synthesis Protocols

The synthesis of 2,3-dimethylaniline benzamides is robust, but the steric hindrance at the 2-position requires specific attention to reaction times and base selection.

Protocol A: Acid Chloride Coupling (Standard)

Best for: Rapid library generation, non-sensitive substrates.

Reagents:

-

2,3-Dimethylaniline (1.0 eq)

-

Substituted Benzoyl Chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,3-dimethylaniline (5 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under inert atmosphere (

). -

Base Addition: Add TEA (7.5 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add the benzoyl chloride (5.5 mmol) dissolved in DCM (5 mL) over 15 minutes. Note: The 2-methyl group slows nucleophilic attack; rapid addition can cause exotherms but incomplete mixing.[1]

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted aniline), saturated

, and brine. -

Purification: Dry over

, concentrate, and recrystallize from hot Ethanol.

Protocol B: HATU-Mediated Coupling

Best for: Complex benzoic acids with acid-labile groups.[1]

Reagents:

-

Carboxylic Acid derivative (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (2.0 eq)

-

DMF (Solvent)

Mechanism: HATU generates an active ester that is sufficiently reactive to overcome the steric hindrance of the 2,3-dimethylaniline without requiring harsh reflux conditions.[1]

Visualization: Synthesis Workflow

Caption: Step-by-step synthetic pathway for high-purity benzamide generation.

Biological Applications & Data

The 2,3-dimethylbenzamide scaffold is not merely a linker; it is a bioactive pharmacophore.[1] Recent studies highlight its utility in antimicrobial and enzymatic inhibition domains.[1]

Antimicrobial Activity

Derivatives of N-(2,3-dimethylphenyl)benzamide have shown efficacy against Gram-positive bacteria, likely due to their ability to permeate cell membranes via the lipophilic dimethyl motif.[1]

Table 1: Comparative Antibacterial Activity (MIC in

| Compound ID | R-Group (Benzoyl) | S. aureus (Gram+) | E. coli (Gram-) | Mechanism Note |

| Ref-1 | H (Unsubstituted) | >100 | >100 | Baseline lipophilicity |

| Analog-A | 4-Nitro | 6.25 | 3.12 | Electron withdrawing, increases acidity of amide NH |

| Analog-B | 4-Methyl | 25 | 50 | Increased lipophilicity, lower solubility |

| Analog-C | 2-Chloro | 12.5 | 25 | Ortho-clash on benzoyl ring locks conformation further |

Enzyme Inhibition (Alkaline Phosphatase)

Research indicates that 2,3-dimethyl substituted benzamides (specifically pyrazolyl-benzamides) act as inhibitors of Alkaline Phosphatase (TNAP) and ecto-5'-nucleotidase.[1][5][6]

-

Significance: TNAP inhibition is relevant for vascular calcification disorders.[1]

-

Binding Mode: The 2,3-dimethyl group fits into the hydrophobic pocket adjacent to the active site zinc ion, while the amide carbonyl coordinates or H-bonds with active site residues (Arg/His).

References

-

Gowda, B. T., et al. (2010). N-(2,3-Dimethylphenyl)benzamide.[1][4][5][6][7][8] Acta Crystallographica Section E. Link

- Significance: Defines the "anti" conformation and orthogonal twist structural parameters.

-

Saeed, A., et al. (2015).[9] Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances.[1][6] Link

-

Desai, N. C., et al. (2024).[9] Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.[1][10] Nano Bio Letters.[1] Link

- Significance: Provides MIC data and synthesis protocols for substituted benzamides.

-

Rodrigues, V. Z., et al. (2011).[2][8] 4-Methyl-N-(2,3-dimethylphenyl)benzamide.[1][2] Acta Crystallographica.[1] Link

-

Significance: Confirms the structural stability of the 2,3-dimethyl motif even with para-substitution on the benzoyl ring.[1]

-

Sources

- 1. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,3-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(2,3-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 2-Chloro-N-(2,3-dimethylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-N-(2,3-dimethylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. wjbphs.com [wjbphs.com]

Methodological & Application

Synthesis of 3-butoxy-N-(2,3-dimethylphenyl)benzamide from 3-butoxybenzoic acid

Application Note & Protocol

Topic: High-Fidelity

Audience: Researchers, scientists, and drug development professionals

Abstract

N-aryl benzamides are a cornerstone scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a comprehensive, field-proven protocol for the synthesis of a specific N-aryl benzamide, 3-butoxy-N-(2,3-dimethylphenyl)benzamide. We move beyond a simple recitation of steps to elucidate the chemical rationale behind the chosen methodology—a carbodiimide-mediated coupling reaction. This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and expected analytical characterization data. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for accessing this and structurally related molecules.

Introduction and Rationale

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically challenging and inefficient. The primary obstacle is a rapid and competing acid-base reaction, which protonates the amine, neutralizing its nucleophilicity, while forming a stable carboxylate salt[1]. To overcome this, a coupling agent is required to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.

This protocol employs one of the most reliable and widely used methods for amide bond formation: activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive, 1-Hydroxybenzotriazole (HOBt)[2][3].

Why EDC/HOBt?

-

Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups within the molecules.

-

High Yield: The combination of EDC and HOBt is known to significantly increase reaction rates and yields[4].

-

Suppression of Side Reactions: HOBt minimizes the risk of two major side reactions: the formation of a stable N-acylurea byproduct and racemization if chiral centers are present[3][4][5].

-

Easy Work-up: The urea byproduct formed from EDC is water-soluble, facilitating its removal during the aqueous work-up phase[3][6].

Reaction Mechanism: The Role of EDC and HOBt

The coupling process is a multi-step reaction where the carboxylic acid is converted into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

-

Activation of Carboxylic Acid: The carbodiimide (EDC) first reacts with the carboxylic acid (3-butoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable but effectively converts the hydroxyl of the carboxylic acid into an excellent leaving group[1][5].

-

Formation of HOBt Active Ester: The O-acylisourea intermediate can be attacked by the nucleophilic amine to form the product. However, it can also rearrange into a stable N-acylurea, terminating the reaction. To prevent this and increase efficiency, HOBt is added. HOBt rapidly reacts with the O-acylisourea to form an HOBt active ester[4][7][8]. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.

-

Nucleophilic Attack: The amine (2,3-dimethylaniline) then attacks the carbonyl carbon of the HOBt active ester.

-

Product Formation: The tetrahedral intermediate collapses, eliminating HOBt (which is regenerated and acts catalytically) and forming the desired amide bond[4].

Caption: Reaction mechanism of EDC/HOBt mediated amide coupling.

Materials and Methods

Reagents and Materials

Ensure all reagents are of appropriate purity (typically >98%) and that solvents are anhydrous where specified.

| Reagent | CAS No. | M. W. ( g/mol ) | Amount | Mmol | Equiv. | Properties |

| 3-Butoxybenzoic acid | 93351-38-3 | 194.23 | 500 mg | 2.57 | 1.0 | White solid[9][10] |

| 2,3-Dimethylaniline | 87-59-2 | 121.18 | 344 mg (0.35 mL) | 2.83 | 1.1 | Dark brown liquid, d=0.993 g/mL[11][12] |

| EDC·HCl | 25952-53-8 | 191.70 | 541 mg | 2.82 | 1.1 | White solid |

| HOBt (anhydrous) | 2592-95-2 | 135.13 | 383 mg | 2.83 | 1.1 | White to off-white solid |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~ 25 mL | - | - | Anhydrous, colorless liquid |

| 1 M HCl (aq) | 7647-01-0 | 36.46 | ~ 15 mL | - | - | Aqueous solution |

| Sat. NaHCO₃ (aq) | 144-55-8 | 84.01 | ~ 15 mL | - | - | Aqueous solution |

| Brine | 7647-14-5 | 58.44 | ~ 15 mL | - | - | Saturated NaCl solution |

| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - | - | White granular solid |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glassware for column chromatography (column, flasks)

-

Silica gel (for chromatography, 230-400 mesh)

-

TLC plates (silica gel 60 F₂₅₄)

-

Standard analytical equipment (FTIR, NMR)

Safety Precautions

-

2,3-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause organ damage through prolonged exposure[13][14]. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

EDC·HCl: Can cause skin and eye irritation. Avoid inhalation of dust.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be conducted within a fume hood.

Experimental Protocol

This protocol outlines the synthesis of the target compound on a 2.57 mmol scale.

Caption: Experimental workflow for the synthesis of the target amide.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-butoxybenzoic acid (500 mg, 2.57 mmol), 2,3-dimethylaniline (344 mg, 2.83 mmol), and HOBt (383 mg, 2.83 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (20 mL) to the flask. Seal the flask with a septum and flush with nitrogen or argon gas. Stir the mixture at room temperature until all solids have dissolved.

-

Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. Once cooled, add EDC·HCl (541 mg, 2.82 mmol) to the flask in one portion.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Dilution: After the reaction is complete, dilute the mixture with an additional 15 mL of DCM.

-

Aqueous Work-up: Transfer the diluted reaction mixture to a 100 mL separatory funnel.

-

Wash the organic layer with 1 M HCl (1 x 15 mL). This step removes unreacted 2,3-dimethylaniline and any basic byproducts.

-

Wash with saturated aqueous NaHCO₃ (1 x 15 mL). This removes unreacted 3-butoxybenzoic acid and HOBt.

-

Wash with brine (1 x 15 mL) to remove residual water.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and wash the solid with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-butoxy-N-(2,3-dimethylphenyl)benzamide as a solid.

Characterization and Expected Results

The final product is expected to be an off-white to pale yellow solid. Proper characterization is essential to confirm the structure and purity.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-7.0 (m, 7H, Ar-H), ~7.5 (br s, 1H, NH ), ~4.0 (t, 2H, -OCH₂ -), ~2.3 (s, 3H, Ar-CH₃ ), ~2.2 (s, 3H, Ar-CH₃ ), ~1.8 (m, 2H, -OCH₂CH₂ -), ~1.5 (m, 2H, -CH₂CH₂ CH₃), ~1.0 (t, 3H, -CH₃). Chemical shifts for N-aryl benzamides can vary[15]. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~166 (C=O), ~159-120 (Ar-C), ~68 (-OC H₂-), ~31 (-OCH₂C H₂-), ~20 (Ar-C H₃), ~19 (-CH₂C H₂CH₃), ~14 (-C H₃). The amide carbonyl typically appears around 165-167 ppm[16]. |

| FTIR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1650 (Amide I, C=O stretch), ~1530 (Amide II, N-H bend/C-N stretch)[17][18][19]. |

| Mass Spec (ESI+) | Expected m/z for [C₂₀H₂₅NO₂ + H]⁺: 312.19 |

Troubleshooting

-

Low Yield:

-

Cause: Incomplete reaction or moisture in the reaction.

-

Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Allow the reaction to run for a longer period (up to 24 hours).

-

-

Presence of Starting Material after Work-up:

-

Cause: Inefficient extraction during the work-up.

-

Solution: Perform the acidic and basic washes twice to ensure complete removal of unreacted starting materials.

-

-

Difficulty in Purification:

-

Cause: The product may co-elute with byproducts like N-acylurea (if HOBt was omitted or inefficient).

-

Solution: Use a shallower gradient during column chromatography to improve separation.

-

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-butoxy-N-(2,3-dimethylphenyl)benzamide. By employing an EDC/HOBt coupling strategy, the target molecule can be obtained in good yield and high purity under mild conditions. The explanation of the underlying mechanism and the inclusion of detailed procedural notes are intended to empower researchers to successfully apply and adapt this methodology for the synthesis of other valuable N-aryl benzamide analogues.

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

-

Wikipedia contributors. (2024). Carbodiimide. Wikipedia. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]

-

Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

-

Babu, V. V. S., & Vasanth, V. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein journal of organic chemistry, 6, 858–865. [Link]

-

Dong, A., Caughey, B., & Caughey, W. S. (1992). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Proceedings of SPIE - The International Society for Optical Engineering. [Link]

-

Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Journal of the Chemical Society, Chemical Communications, (11), 495-496. [Link]

-

PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. [Link]

-

Jena Bioscience. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]

-

Schultz, C. P., & Fabian, H. (1999). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. Chemistry and physics of lipids, 102(1-2), 19–30. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. [Link]

-

ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. [Link]

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. [Link]

-

Wei, W., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15939-15943. [Link]

-

Téllez, F., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2278. [Link]

-

Peptides International. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-